2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)-4-tosylthiazol-5-amine
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Description
2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)-4-tosylthiazol-5-amine is a useful research compound. Its molecular formula is C17H17N3O4S3 and its molecular weight is 423.52. The purity is usually 95%.
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Scientific Research Applications
Structural Characterisation in Metal Complexes
The interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene, related to the chemical structure , leads to the formation of compounds used in the structural characterisation of metal complexes. These complexes have been characterized by elemental analyses, magnetic measurements, IR, mass spectrometry, and NMR spectroscopy, highlighting their potential in materials science and coordination chemistry (Sousa et al., 2001).
Novel Routes in Organic Synthesis
Research comparing 2-trimethylsilylethanesulfonyl (SES) and tosyl (Ts) protecting groups in the preparation of nitrogen-containing five-membered rings has provided insights into novel synthetic routes. This study highlights the versatility of sulfonyl groups in facilitating the synthesis of complex organic structures, such as pyrrolines and pyrrolidines (Declerck et al., 2007).
Nucleophilic Substitution Reactions
The nucleophilic substitution reactions of 1-(4-methylsulfonyl-2-pyridyl)-5-chloro pyrazoles demonstrate the chemical's reactivity. This process occurs under mild conditions to provide 5-alkyl amino and thioether pyrazoles in high yields, indicating its importance in the synthesis of heterocyclic compounds (Sakya & Rast, 2003).
Quantum Chemical Analysis
The compound N‐(Pyridin‐2‐yl)thiazol‐2‐amine, closely related to the molecule of interest, has been subject to quantum chemical analysis revealing dynamic tautomerism and divalent N(I) character. This analysis provides insights into the electronic structure and reactivity of such compounds, which are significant in the development of therapeutics and materials science (Bhatia et al., 2013).
Catalyzed C-H Amination
The oxidative C-H amination of N-substituted amidines, including those with tosyl and methylsulfonyl groups, has been accomplished using catalysis to furnish benzimidazoles. This process illustrates the compound's utility in facilitating complex transformations in organic synthesis (Alla et al., 2013).
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-N-(pyridin-2-ylmethyl)-1,3-thiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S3/c1-12-6-8-14(9-7-12)27(23,24)16-15(25-17(20-16)26(2,21)22)19-11-13-5-3-4-10-18-13/h3-10,19H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAKZAOAKROUPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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